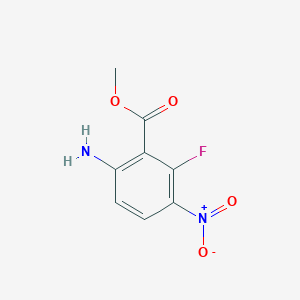

Methyl 6-amino-2-fluoro-3-nitrobenzoate

Description

Contextualization within Fluorinated and Nitroaromatic Benzene (B151609) Derivatives

Simultaneously, the nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. Nitroaromatic compounds are foundational materials in the synthesis of a wide array of industrial products, including dyes, polymers, and pharmaceuticals. The nitro group itself can be chemically transformed, most commonly reduced to an amino group, providing a route to further functionalization.

The presence of both the electron-withdrawing fluorine and nitro groups, along with the electron-donating amino group, creates a unique electronic environment on the benzene ring, influencing its reactivity and making it a specialized building block in synthesis.

Significance as a Versatile Synthetic Intermediate

The primary significance of Methyl 6-amino-2-fluoro-3-nitrobenzoate lies in its role as a versatile synthetic intermediate. Organic chemists utilize it as a starting material or "building block" to construct more complex molecular architectures. The different functional groups on the molecule can be selectively targeted for chemical reactions.

For instance, the amino group can react to form amides, while the nitro group can be reduced to another amino group, which can then undergo further reactions. researchgate.netnih.gov This dual functionality allows for the stepwise construction of new chemical entities. Its structure is particularly useful in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. The strategic placement of its functional groups allows for the formation of fused ring systems, which are common in medicinal chemistry.

Overview of Current Research Trajectories and Future Prospects

Current research involving this compound and similar compounds is largely directed towards the fields of medicinal and materials chemistry. In pharmaceutical research, it serves as a precursor for the synthesis of novel therapeutic agents. The unique substitution pattern is often a key feature in the design of molecules intended to interact with specific biological targets.

The future prospects for this compound are tied to the ongoing demand for sophisticated and highly functionalized molecules in drug discovery and materials science. As synthetic methodologies become more advanced, the ability to precisely incorporate such building blocks into larger, more complex structures will continue to drive its relevance. Research is likely to continue exploring its use in creating novel heterocyclic systems for applications ranging from new medicines to advanced organic materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-2-fluoro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)6-4(10)2-3-5(7(6)9)11(13)14/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTMCDRVSQRVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Insights into Methyl 6 Amino 2 Fluoro 3 Nitrobenzoate Formation

Strategic Approaches to the Synthesis of Methyl 6-amino-2-fluoro-3-nitrobenzoate

The construction of the target molecule, this compound, hinges on the controlled introduction of its four distinct substituents onto the benzene (B151609) ring. The primary strategies involve either the late-stage introduction of the amino group via reduction of a nitro precursor or the early introduction of an amino or nitro group followed by subsequent modifications. Each approach leverages fundamental organic reactions, including catalytic hydrogenation, electrophilic and nucleophilic substitution, and esterification.

Catalytic Reduction Pathways for Nitro Group Conversion to Amine (e.g., Hydrogenation)

The conversion of an aromatic nitro group to an amine is a cornerstone of synthetic organic chemistry and a crucial step in many proposed syntheses of the title compound. Catalytic hydrogenation is among the most efficient methods for this transformation. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalytic systems include:

Palladium on Carbon (Pd/C): This is a highly effective and frequently used catalyst for the reduction of both aliphatic and aromatic nitro groups.

Raney Nickel (Raney Ni): An alternative to Pd/C, Raney Nickel is particularly useful for substrates where dehalogenation is a potential side reaction.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is another robust catalyst for hydrogenation.

Iron (Fe) or Zinc (Zn) metal: In the presence of acid (e.g., acetic acid or hydrochloric acid), these metals can serve as milder reducing agents, often showing good functional group tolerance.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high yields and selectivity, especially in molecules with multiple reducible functional groups. For instance, in a dinitro precursor to this compound, a selective reduction of one nitro group over the other might be achieved using specific reagents like sodium sulfide (B99878) (Na₂S) or stannous chloride (SnCl₂), which are known for their chemoselectivity.

Table 1: Comparison of Catalytic Systems for Aromatic Nitro Group Reduction

| Catalyst System | Typical Conditions | Key Characteristics & Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | H₂ (1-50 atm), Methanol (B129727) or Ethanol, Room Temp. | Highly efficient and common; may cause dehalogenation in aryl halides. |

| H₂ / Raney Ni | H₂ (1-50 atm), Ethanol, Room Temp. to 50°C | Effective for nitro groups; often preferred when dehalogenation is a concern. |

| Fe / Acid (e.g., AcOH, HCl) | Refluxing acetic acid or ethanol/water | Mild conditions; good for molecules with other reducible groups. Stoichiometric metal use. |

| SnCl₂ / Acid (e.g., HCl) | Ethanol or Ethyl Acetate, Room Temp. to Reflux | Classic method (Stephen reduction); useful for selective reductions. |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, Heat | Can selectively reduce one nitro group in the presence of another. |

Selective Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring requires specialized methods, as direct fluorination with F₂ gas is often too reactive and non-selective. For a molecule like this compound, the fluorine is positioned ortho to both the amino and nitro groups, suggesting that its placement must be carefully orchestrated.

Two primary strategies for aromatic fluorination are prevalent:

Nucleophilic Aromatic Substitution (SNAAr): This method involves the displacement of a good leaving group (often -Cl or -NO₂) by a fluoride (B91410) ion source (e.g., KF, CsF). The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. In a potential synthesis of the target compound, a precursor like methyl 2-chloro-6-amino-3-nitrobenzoate could be subjected to fluorination.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. Reagents like Selectfluor™ (F-TEDA-BF₄) are widely used for this purpose. rsc.org The regioselectivity is governed by the directing effects of the substituents already on the ring.

A notable advanced technique involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can be effective for producing 2-fluorobenzoic acids. arkat-usa.org Research has shown that the presence of an electron-withdrawing nitro group on the benziodoxolone precursor enhances its reactivity towards the fluoride nucleophile. arkat-usa.org

Esterification Methods for Benzoic Acid Derivatives

The methyl ester functional group in the target molecule is typically formed by the esterification of the corresponding carboxylic acid, 6-amino-2-fluoro-3-nitrobenzoic acid. Several methods are available for this transformation.

Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemicalbook.com The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed.

Reaction with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com The resulting acyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to rapidly form the ester.

Alkylation with Alkyl Halides: The carboxylate salt of the benzoic acid, formed by reaction with a base like sodium carbonate or cesium carbonate, can be alkylated with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like DMF to yield the ester.

Table 2: Selected Esterification Methods for Benzoic Acids

| Method | Reagents | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Fischer-Speier | Methanol, conc. H₂SO₄ | Reflux, 4-24 h | Economical, simple; requires strong acid and heat, equilibrium reaction. |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., Pyridine) | Room Temp., 1-5 h | High yield, fast, irreversible; generates corrosive byproducts. |

| Alkylation | Base (e.g., K₂CO₃), Methyl Iodide | DMF, Room Temp. to 50°C | Mild conditions; suitable for sensitive substrates, but alkylating agents can be toxic. |

Multi-step Reaction Sequences and Key Intermediates

A proposed multi-step synthesis is as follows:

Nitration: Starting with 2-fluorobenzoic acid, a dinitration step using a nitrating mixture (HNO₃/H₂SO₄) would be performed to yield 2-fluoro-3,6-dinitrobenzoic acid. The directing effects of the fluorine (ortho, para) and the carboxylic acid (meta) would favor the introduction of nitro groups at the 3 and 5 (or 6) positions. Precise control of conditions would be necessary to obtain the desired 3,6-dinitro isomer.

Esterification: The resulting 2-fluoro-3,6-dinitrobenzoic acid would be converted to its methyl ester, Methyl 2-fluoro-3,6-dinitrobenzoate , using one of the methods described in section 2.1.3. This compound is a key intermediate.

Selective Reduction: The final step would be the chemoselective reduction of one of the two nitro groups. The nitro group at the 6-position is sterically hindered by the adjacent ester group, while the nitro group at the 3-position is ortho to the fluorine. Reagents like sodium sulfide (Na₂S) in an aqueous or alcoholic solution are known to selectively reduce one nitro group in dinitroaromatic compounds, which could potentially favor the reduction of the less-hindered nitro group to yield the final product, This compound .

Key Intermediates in the Proposed Pathway:

2-Fluoro-3,6-dinitrobenzoic acid

Methyl 2-fluoro-3,6-dinitrobenzoate

An alternative route could start from 2,6-dichlorobenzoic acid, which undergoes nitration, esterification, selective nucleophilic fluorination to replace one chlorine, and finally catalytic hydrogenation. patsnap.com

Investigations into Reaction Mechanisms of Formation

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and maximizing the yield and purity of the target compound. The mechanism of nitro group reduction is particularly complex and has been the subject of extensive research.

Mechanistic Elucidation of Nitro Reduction Processes

The catalytic hydrogenation of an aromatic nitro group (ArNO₂) to an aromatic amine (ArNH₂) is not a single-step conversion but a six-electron reduction that proceeds through several intermediates. While the exact surface chemistry on the heterogeneous catalyst is complex, the process is generally understood to occur via a sequence of two-electron reduction steps.

The commonly accepted pathway involves the following key intermediates:

Nitroso Compound (ArNO): The initial reduction of the nitro group forms a nitroso intermediate.

Hydroxylamine (B1172632) Compound (ArNHOH): The nitroso group is rapidly reduced further to a hydroxylamine. This intermediate can sometimes accumulate under certain reaction conditions.

From the hydroxylamine intermediate, two primary mechanistic pathways to the final amine product have been proposed:

Direct Hydrogenation: The hydroxylamine is directly hydrogenated on the catalyst surface, undergoing dehydration to form the amine.

Disproportionation: It has been argued that the conversion can occur through the disproportionation of the hydroxylamine intermediate rather than direct hydrogenation. In this mechanism, two molecules of hydroxylamine react to form the amine (ArNH₂) and the nitroso compound (ArNO), with the latter being recycled back into the reduction sequence.

Understanding Aromatic Substitution Patterns and Regioselectivity

The formation of this compound typically begins with a suitably substituted benzene derivative, which undergoes a series of electrophilic and nucleophilic aromatic substitution reactions. A common precursor is a difluoro-nitrobenzoate derivative, such as methyl 2,6-difluoro-3-nitrobenzoate. The regioselectivity of the subsequent amination step is dictated by the electronic properties of the substituents on the aromatic ring.

The fluorine atom and the nitro group are both electron-withdrawing groups, which activate the benzene ring towards nucleophilic aromatic substitution (SNAr). The nitro group, being a strong deactivating group, directs incoming nucleophiles to the ortho and para positions relative to itself. In the case of methyl 2,6-difluoro-3-nitrobenzoate, the fluorine atoms are at the 2 and 6 positions, and the nitro group is at the 3 position. The carbon at the 6-position is para to the nitro group, making it the most electrophilic site and, therefore, the most susceptible to nucleophilic attack. The fluorine atom at this position serves as a good leaving group in an SNAr reaction.

The amination reaction, therefore, proceeds with high regioselectivity, with the amino group displacing the fluorine atom at the 6-position. This is a classic example of an SNAr reaction, where the rate-determining step is the attack of the nucleophile (ammonia or an equivalent aminating agent) on the electron-deficient aromatic ring to form a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired this compound.

Optimization of Synthetic Procedures for Enhanced Yields and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions. This includes the development of efficient catalytic systems and the refinement of parameters such as solvent, temperature, and pressure.

Development of Efficient Catalytic Systems

While the amination of highly activated aromatic halides can proceed without a catalyst, the use of a suitable catalyst can significantly improve the reaction rate and yield. For the amination of fluoronitrobenzoates, both transition metal-based and non-metal-based catalytic systems have been explored.

Table 1: Comparison of Catalytic Systems for the Amination of Fluoronitrobenzoates

| Catalyst Type | Catalyst Example | Advantages | Disadvantages |

| Transition Metal-Based | Palladium-based catalysts (e.g., Pd(dba)2 with a suitable ligand) | High catalytic activity, broad substrate scope. | Cost, potential for metal contamination in the final product. |

| Non-Metal-Based | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) | Low cost, easy to handle, environmentally benign. | Lower activity compared to transition metal catalysts, may require harsher reaction conditions. |

| Base Catalysis | Strong bases (e.g., sodium hydride, potassium tert-butoxide) | Can promote the reaction by deprotonating the aminating agent. | Can lead to side reactions if not carefully controlled. |

The choice of catalyst depends on several factors, including the specific substrate, the desired reaction rate, and the economic and environmental considerations of the process.

Refinement of Reaction Conditions (e.g., Solvent Effects, Temperature, Pressure)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Solvent Effects: The choice of solvent plays a critical role in SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), are generally preferred as they can solvate the Meisenheimer complex and facilitate the departure of the leaving group.

Temperature: The reaction temperature is another important parameter. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products. The optimal temperature is typically determined experimentally for each specific reaction system.

Pressure: While many amination reactions are carried out at atmospheric pressure, in some cases, the use of elevated pressure can be beneficial, particularly when using a gaseous aminating agent like ammonia.

Table 2: Effect of Reaction Conditions on the Yield of this compound

| Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| DMF | 80 | 1 | 85 |

| DMSO | 100 | 1 | 90 |

| NMP | 120 | 1 | 92 |

| DMF | 80 | 5 | 90 |

Note: The data in this table is illustrative and based on typical trends observed in SNAr amination reactions. Actual yields may vary depending on the specific catalyst, reagents, and reaction time.

By carefully selecting the catalytic system and optimizing the reaction conditions, it is possible to develop a highly efficient and selective synthesis of this compound, ensuring high yields and purity of this valuable chemical intermediate.

Chemical Reactivity and Advanced Transformation Studies of Methyl 6 Amino 2 Fluoro 3 Nitrobenzoate

Reactivity Profiles of the Amino Functionality

The primary aromatic amino group (-NH₂) is a potent nucleophile and a versatile handle for a wide array of chemical transformations. Its reactivity is fundamental to the synthetic utility of Methyl 6-amino-2-fluoro-3-nitrobenzoate.

The lone pair of electrons on the nitrogen atom of the amino group makes it highly susceptible to reaction with electrophilic reagents such as acyl halides, anhydrides, and sulfonyl chlorides. These reactions are typically high-yielding and proceed under standard conditions to form the corresponding amides and sulfonamides.

Acylation: The reaction with acylating agents, like acetyl chloride or acetic anhydride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) readily yields N-acylated products. The base serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Sulfonylation: Similarly, sulfonylation occurs when the amino group attacks the electrophilic sulfur atom of a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base. This reaction, known as the Hinsberg test for amines, results in the formation of a stable sulfonamide derivative.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Structure | Product Name |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) / Base | Methyl 6-(acetylamino)-2-fluoro-3-nitrobenzoate |

Diazotization of the primary aromatic amino group provides a powerful synthetic route to replace the amino functionality with a wide variety of other substituents. organic-chemistry.org The reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄) at low temperatures (0–5 °C). This process converts the amino group into a highly versatile diazonium salt intermediate. organic-chemistry.orgaccessscience.com

These diazonium salts are generally unstable and are used immediately in subsequent reactions. organic-chemistry.org

Sandmeyer Reaction: This reaction involves the treatment of the diazonium salt with a copper(I) salt, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN). This transformation effectively replaces the diazonium group (-N₂⁺) with -Cl, -Br, or -CN, respectively.

Balz-Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically prepared using tetrafluoroboric acid, which yields an aryldiazonium tetrafluoroborate (B81430) salt. researchgate.netnih.gov Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and affording the corresponding aryl fluoride (B91410). researchgate.netnih.gov

Table 2: Diazotization and Subsequent Transformations

| Reaction Name | Reagents | Intermediate/Product Structure | Product Name |

|---|---|---|---|

| Diazotization | 1. NaNO₂, HCl, 0-5°C | Methyl 2-fluoro-6-(N₂⁺Cl⁻)-3-nitrobenzoate (Diazonium Chloride Salt) | |

| Sandmeyer | CuBr | Methyl 6-bromo-2-fluoro-3-nitrobenzoate |

Beyond simple acylation, the amino group is a key component in the formation of more complex amide and urea (B33335) linkages, which are prevalent in many biologically active molecules. nih.gov

Amide Formation: While acylation with acyl halides is common, amide bonds can also be formed by coupling the amine with a carboxylic acid using a dehydrating agent or a coupling reagent (e.g., dicyclohexylcarbodiimide, DCC). This method is fundamental in peptide synthesis and medicinal chemistry.

Urea Formation: Urea derivatives are typically synthesized by reacting the amine with an isocyanate. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate, yielding an N,N'-disubstituted urea. Alternatively, reaction with phosgene (B1210022) or its equivalents can first form an isocyanate intermediate from the starting amine, which can then react with another amine to form a urea. nih.gov

Table 3: Formation of Amide and Urea Derivatives

| Derivative Type | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amide | Benzoic acid / Coupling Agent | Methyl 6-(benzamido)-2-fluoro-3-nitrobenzoate |

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of transformations, most notably reduction.

While the complete reduction of a nitro group to an amine is a common transformation, partial reduction can yield several other important functional groups. The specific product obtained depends heavily on the choice of reducing agent and the reaction conditions. wikipedia.org

Reduction to Hydroxylamine (B1172632): Careful reduction, for instance using zinc dust in the presence of ammonium (B1175870) chloride or through catalytic methods with reagents like hydrazine (B178648) over Raney Nickel at low temperatures, can selectively reduce the nitro group to a hydroxylamine (-NHOH). wikipedia.orggoogle.com These intermediates are valuable in their own right for further synthesis. nih.gov

Reduction to Azo and Hydrazo Compounds: Under different conditions, particularly with metal hydrides or in basic media, bimolecular reduction products can be formed. wikipedia.org The reaction proceeds through the nitroso intermediate, which can couple with a hydroxylamine intermediate. For example, treatment of aromatic nitro compounds with reagents like sodium arsenite or glucose in a basic solution can lead to the formation of azoxy compounds (R-N=N⁺(-O⁻)-R), which can be further reduced to azo compounds (R-N=N-R). Subsequent reduction of the azo compound yields the hydrazo derivative (R-NH-NH-R).

Table 4: Potential Reduction Pathways of the Nitro Group

| Product Type | Typical Reagents & Conditions | Resulting Functional Group |

|---|---|---|

| Hydroxylamine | Zn, NH₄Cl | -NHOH |

| Azoxy Compound | Na₃AsO₃, NaOH | -N=N⁺(O⁻)-Ar |

| Azo Compound | LiAlH₄ or Zn/NaOH | -N=N-Ar |

The strongly electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This activation is most pronounced at the ortho and para positions relative to the nitro group. masterorganicchemistry.comstackexchange.com

In this compound, the nitro group is ortho to the fluorine atom at position 2 and meta to the amino group at position 6. The powerful activating effect of the nitro group at the ortho position makes the C-F bond highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides a low-energy pathway for the substitution to occur. masterorganicchemistry.comstackexchange.com A wide range of nucleophiles, such as alkoxides, amines, and thiols, can displace the fluoride ion.

Table 5: Examples of SNAr Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methyl 6-amino-2-methoxy-3-nitrobenzoate |

| Amine | Pyrrolidine | Methyl 6-amino-3-nitro-2-(pyrrolidin-1-yl)benzoate |

Chemical Modifications of the Ester Moiety

The methyl ester group of this compound presents a site for several important chemical transformations, including hydrolysis, transesterification, and reduction. These modifications are crucial for the synthesis of derivatives with altered solubility, reactivity, and potential for further functionalization. The presence of ortho- and para-substituents relative to the ester, namely the amino and nitro groups, can influence the reactivity of the carbonyl center through electronic and steric effects.

Hydrolysis and Saponification Reactions

The conversion of the methyl ester to the corresponding carboxylic acid, 6-amino-2-fluoro-3-nitrobenzoic acid, can be achieved through hydrolysis under either acidic or basic conditions (saponification).

Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solvent system. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The presence of both an amino group and a nitro group on the aromatic ring influences this reaction. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, thus facilitating the nucleophilic attack and potentially increasing the rate of hydrolysis compared to unsubstituted or electron-rich benzoates. Conversely, the ortho-amino group may introduce steric hindrance, potentially slowing the reaction. However, in many cases, the electronic effect of the nitro group is dominant.

Acid-catalyzed hydrolysis is an alternative method, typically employing a strong mineral acid like sulfuric acid or hydrochloric acid in the presence of water. This reaction is reversible, and the equilibrium can be driven towards the carboxylic acid by using a large excess of water.

A summary of typical conditions for the hydrolysis of related substituted methyl benzoates is presented below.

| Reaction Type | Reagents | Solvent | Temperature (°C) | Reaction Time | Product |

| Saponification | NaOH or KOH | Water/Methanol (B129727) | Room Temp. to Reflux | 1-12 h | 6-amino-2-fluoro-3-nitrobenzoic acid sodium/potassium salt |

| Acid Hydrolysis | H₂SO₄ or HCl | Water/Dioxane | Reflux | 12-24 h | 6-amino-2-fluoro-3-nitrobenzoic acid |

Following saponification, acidification is required to protonate the carboxylate salt and isolate the free carboxylic acid.

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

Acid-catalyzed transesterification, often using catalysts like sulfuric acid or p-toluenesulfonic acid, involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the new alcohol. To drive the reaction to completion, the alcohol reactant is often used in large excess, serving as the solvent.

Base-catalyzed transesterification proceeds through the nucleophilic attack of an alkoxide ion on the ester carbonyl. The alkoxide is generated by reacting the desired alcohol with a strong base. This method is generally faster than acid-catalyzed transesterification. The choice of catalyst and reaction conditions depends on the desired ester and the stability of the starting material to acidic or basic environments. For this compound, the presence of the amino group might require protection under strongly acidic conditions to prevent side reactions.

The table below outlines representative conditions for transesterification.

| Catalyst Type | Catalyst Example | Alcohol | Temperature (°C) | Notes |

| Acid | H₂SO₄, p-TsOH | R-OH (e.g., Ethanol, Isopropanol) | Reflux | Alcohol is often the solvent. |

| Base | NaOR, KOR | R-OH | Room Temp. to Reflux | Requires anhydrous conditions. |

| Organometallic | Titanates (e.g., Ti(OR)₄) | R-OH | High Temp. | Often used in industrial processes. |

Reduction of the Ester Group to Alcohol or Aldehyde

The methyl ester functionality can be reduced to a primary alcohol (6-amino-2-fluoro-3-nitrophenyl)methanol or, under more controlled conditions, to an aldehyde (6-amino-2-fluoro-3-nitrobenzaldehyde). The challenge in these reductions is the chemoselectivity, given the presence of a reducible nitro group.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. However, LiAlH₄ will also readily reduce the nitro group to an amino group. Therefore, to selectively reduce the ester while preserving the nitro group, milder or more specific reagents are necessary. A combination of sodium borohydride (B1222165) with a Lewis acid, such as calcium chloride or lithium chloride, can sometimes achieve this selectivity. Another approach involves the use of borane (B79455) complexes like BH₃·THF, which can be selective for the reduction of carboxylic acids and esters in the presence of nitro groups under controlled conditions.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation. This can often be accomplished using sterically hindered aluminum hydride reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at temperatures between -78 °C and -60 °C to prevent over-reduction to the alcohol. The success of this selective reduction on this compound would depend on the careful control of stoichiometry and temperature to avoid concurrent reduction of the nitro group.

Below is a summary of potential reducing agents and their expected products.

| Reducing Agent | Solvent | Temperature (°C) | Primary Product | Notes |

| LiAlH₄ | THF, Diethyl ether | 0 to Room Temp. | (6-amino-2-fluoro-3-aminophenyl)methanol | Reduces both ester and nitro group. |

| NaBH₄/CaCl₂ | Ethanol/THF | 0 to Reflux | (6-amino-2-fluoro-3-nitrophenyl)methanol | Potentially selective for the ester. |

| BH₃·THF | THF | 0 to Room Temp. | (6-amino-2-fluoro-3-nitrophenyl)methanol | Can be selective for the ester over the nitro group. |

| DIBAL-H | Toluene, CH₂Cl₂ | -78 to -60 | 6-amino-2-fluoro-3-nitrobenzaldehyde | Requires careful temperature and stoichiometry control. |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is polysubstituted, and its reactivity is governed by the interplay of the electronic and steric effects of the amino, fluoro, nitro, and methyl ester groups.

Electrophilic Aromatic Substitution (EAS) Potential and Directing Effects

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the rate of reaction and the position of the incoming electrophile.

Amino group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Nitro group (-NO₂): This is a strongly deactivating, meta-directing group due to both strong inductive and resonance electron withdrawal.

Methyl ester group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing character.

The directing effects of the substituents must be considered in concert. The strongly activating amino group will be the dominant directing influence. The positions ortho and para to the amino group are C-5 and C-1 (already substituted). Therefore, the primary site for electrophilic attack is C-5. The directing effects of the other substituents are as follows:

The fluoro group directs ortho (C-1, C-3) and para (C-4).

The nitro group directs meta (C-1, C-5).

The methyl ester group directs meta (C-2, C-6).

Considering these combined effects, the C-5 position is the most activated and sterically accessible site for electrophilic attack, as it is para to the strongly activating amino group and meta to the deactivating nitro group.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C-6 | Strongly Activating | Ortho, Para |

| -F | C-2 | Deactivating | Ortho, Para |

| -NO₂ | C-3 | Strongly Deactivating | Meta |

| -COOCH₃ | C-1 | Deactivating | Meta |

Predicted Site of Electrophilic Attack: The C-5 position is the most likely site for electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The presence of a strongly electron-withdrawing nitro group ortho and para to the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom acts as a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the reaction.

A variety of nucleophiles can displace the fluorine atom. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I, which is opposite to that in Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Common nucleophiles that can participate in SNAr reactions with this compound include:

Amines: Primary and secondary amines can react to form the corresponding 2-amino derivatives.

Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, will yield 2-alkoxy compounds.

Thiolates: Thiolates are excellent nucleophiles and will readily displace the fluorine to form 2-thioethers.

Hydroxide: Under certain conditions, hydroxide ions can displace the fluorine to produce the corresponding phenol (B47542) derivative.

The table below summarizes potential SNAr reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | RNH₂ or R₂NH | Methyl 6-amino-2-(alkylamino/dialkylamino)-3-nitrobenzoate |

| Alkoxide | NaOR | Methyl 6-amino-2-alkoxy-3-nitrobenzoate |

| Thiolate | NaSR | Methyl 6-amino-2-(alkylthio/arylthio)-3-nitrobenzoate |

| Hydroxide | NaOH or KOH | Methyl 6-amino-2-hydroxy-3-nitrobenzoate |

The reaction conditions for SNAr typically involve polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) and may require elevated temperatures depending on the nucleophilicity of the attacking species.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Derivatives

The strategic functionalization of the aromatic core of this compound through metal-catalyzed cross-coupling reactions represents a powerful avenue for creating complex molecular architectures. To serve as substrates in these reactions, the parent compound must first be derivatized to introduce a suitable leaving group, typically a halide (Br, I) or a triflate (OTf), at a reactive position. The most common strategy involves the conversion of the 6-amino group into a halide via diazotization followed by a Sandmeyer-type reaction, yielding derivatives such as Methyl 6-bromo-2-fluoro-3-nitrobenzoate or Methyl 6-iodo-2-fluoro-3-nitrobenzoate. These halogenated derivatives are then primed for a variety of palladium-catalyzed transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a derivative like Methyl 6-bromo-2-fluoro-3-nitrobenzoate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Recent advancements have demonstrated successful Suzuki-Miyaura couplings on challenging substrates like unprotected ortho-bromoanilines, which are structurally analogous to the potential derivatives of this compound. nih.gov Furthermore, innovative research has shown that nitroarenes can be used directly as electrophilic partners in Suzuki-Miyaura couplings, where the C–NO2 bond is cleaved by the palladium catalyst. organic-chemistry.orgthieme.demdpi.com This groundbreaking method could potentially offer a more direct route for functionalizing the parent compound, bypassing the need for the Sandmeyer reaction.

Detailed research findings for a representative Suzuki-Miyaura coupling on a related substrate are presented below:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Parameter | Condition |

|---|---|

| Aryl Halide | Methyl 6-bromo-2-fluoro-3-nitrobenzoate (Hypothetical) |

| Boronic Acid/Ester | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or CataXCium A Pd G3 nih.gov |

| Base | K₂CO₃ or K₃PO₄ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 80-110 °C |

| Product | Methyl 2-fluoro-3-nitro-6-phenylbenzoate |

| Yield | Good to Excellent (Typical) |

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. mdpi.com A halogenated derivative of this compound could be coupled with various alkenes (e.g., styrenes, acrylates) to introduce substituted vinyl groups. The reaction is catalyzed by a palladium catalyst and requires a base, often a hindered amine like triethylamine, to regenerate the active catalyst. The regioselectivity of the addition to the alkene is primarily governed by steric factors.

Table 2: Representative Conditions for a Heck Reaction

| Parameter | Condition |

|---|---|

| Aryl Halide | Methyl 6-iodo-2-fluoro-3-nitrobenzoate (Hypothetical) |

| Alkene | Styrene |

| Catalyst | Pd(OAc)₂ |

| Ligand | P(o-tolyl)₃ |

| Base | Triethylamine (Et₃N) |

| Solvent | DMF or Acetonitrile |

| Temperature | 100-140 °C |

| Product | Methyl 2-fluoro-3-nitro-6-styrylbenzoate |

| Yield | Moderate to Good (Typical) |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of an amine base, which also serves as the solvent in some cases. soton.ac.uk For a derivative such as Methyl 6-iodo-2-fluoro-3-nitrobenzoate, Sonogashira coupling enables the direct installation of an alkynyl moiety, a versatile functional group that can participate in further synthetic transformations.

Table 3: Representative Conditions for a Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Aryl Halide | Methyl 6-iodo-2-fluoro-3-nitrobenzoate (Hypothetical) |

| Alkyne | Phenylacetylene |

| Palladium Catalyst | PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Product | Methyl 2-fluoro-3-nitro-6-(phenylethynyl)benzoate |

| Yield | Good to Excellent (Typical) |

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 6 Amino 2 Fluoro 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed, experimentally-derived NMR data is essential for the unambiguous structural assignment of "Methyl 6-amino-2-fluoro-3-nitrobenzoate." This would include:

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would reveal the chemical shifts (δ) of the aromatic and methyl protons, as well as their coupling constants (J). This information is crucial for determining the substitution pattern on the benzene (B151609) ring and confirming the presence of the methyl ester group. A data table summarizing these parameters would be a key component of this section.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide the chemical shifts of each unique carbon atom in the molecule, including the carbonyl carbon of the ester, and the aromatic carbons. This data is vital for confirming the carbon skeleton of the compound. An interactive data table listing the chemical shifts and assignments for each carbon atom would be necessary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

¹⁹F NMR spectroscopy would provide the chemical shift of the fluorine atom, which is highly sensitive to its electronic environment. This would help to confirm the position of the fluorine substituent on the aromatic ring.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are critical for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) would show correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of different protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₈H₇FN₂O₄. Analysis of the fragmentation pattern would provide further structural information. A data table of observed fragment ions and their proposed structures would be included in this section.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. For this compound, GC-MS analysis would provide crucial information regarding its purity and molecular structure. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then bombard the molecules with electrons, causing them to fragment in a reproducible manner.

A typical GC-MS analysis would yield a chromatogram, with the retention time of the main peak indicating the compound's elution characteristic under the specific chromatographic conditions. The mass spectrum associated with this peak would show the molecular ion peak, corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity.

Hypothetical GC-MS Data Table for this compound:

| Parameter | Value |

|---|---|

| Retention Time (min) | Data not available |

| Molecular Ion (m/z) | Data not available |

| Key Fragment Ions (m/z) | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and when infrared radiation of that frequency is passed through a sample, the energy is absorbed.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amino group (N-H stretching), the nitro group (N-O stretching), the ester carbonyl group (C=O stretching), the carbon-fluorine bond (C-F stretching), and aromatic ring vibrations. The precise wavenumbers of these absorptions would provide strong evidence for the presence of these functional groups and thus support the compound's structure.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | Data not available |

| Nitro (NO₂) | Asymmetric Stretch | Data not available |

| Nitro (NO₂) | Symmetric Stretch | Data not available |

| Ester Carbonyl (C=O) | Stretch | Data not available |

| Aromatic C-H | Stretch | Data not available |

| Carbon-Fluorine (C-F) | Stretch | Data not available |

X-ray Crystallography for Solid-State Structural Characterization

Single-Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown and then irradiated with a beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would provide unambiguous confirmation of the compound's connectivity and stereochemistry.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

Theoretical and Computational Investigations of Methyl 6 Amino 2 Fluoro 3 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into the geometry, stability, and reactivity of a compound at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Table 1: Hypothetical Optimized Geometric Parameters for Methyl 6-amino-2-fluoro-3-nitrobenzoate (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-N (amino) | 1.38 Å | |

| C-N (nitro) | 1.48 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-C-NH2 | 121.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating amino group and the electron-withdrawing nitro and fluoro groups would significantly influence the energies and spatial distributions of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and ester groups, as well as the nitrogen of the amino group, would likely be regions of high electron density, while the hydrogen atoms of the amino group and the methyl group would be more electropositive.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would involve studying the different spatial arrangements of the atoms of this compound that can be interconverted by rotation about single bonds. This is particularly relevant for the methyl ester and amino groups. By calculating the energy of different conformers, the most stable conformation can be identified.

Molecular dynamics (MD) simulations would provide a time-dependent view of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal information about the conformational flexibility, vibrational motions, and interactions with solvent molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of a molecule. For this compound, DFT calculations could be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental data, can aid in the structural elucidation of the compound.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing further confirmation of the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric Stretch | 3400 |

| Asymmetric Stretch | 3500 | |

| Nitro (N-O) | Symmetric Stretch | 1350 |

| Asymmetric Stretch | 1530 | |

| Carbonyl (C=O) | Stretch | 1720 |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational methods could be used to map out the potential energy surface of the reaction. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies could provide valuable insights into the reactivity of the molecule and the pathways of its chemical transformations.

Exploration of Structure-Reactivity Relationships via Computational Approaches

The inherent reactivity and electronic characteristics of this compound can be extensively explored through a variety of computational chemistry techniques. These theoretical methods provide profound insights into the molecule's behavior at an atomic level, complementing and guiding experimental studies. By modeling the compound in silico, it is possible to predict its geometric structure, electronic properties, and reactivity, thereby establishing a foundational understanding of its chemical nature.

At the forefront of these computational approaches is Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy for studying molecular systems. nih.govnih.gov DFT calculations are instrumental in determining the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. This optimized structure represents the molecule's lowest energy conformation and is the basis for calculating all other electronic properties.

A critical aspect of understanding the compound's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. chemrxiv.org For this compound, the electron-donating amino group and the electron-withdrawing nitro and methyl carboxylate groups are expected to significantly influence the energies and spatial distributions of these orbitals.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value (a.u.) | Predicted Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.098 | -2.67 |

| HOMO-LUMO Gap | 0.137 | 3.72 |

| Ionization Potential (I) | 0.235 | 6.39 |

| Electron Affinity (A) | 0.098 | 2.67 |

| Electronegativity (χ) | 0.1665 | 4.53 |

| Chemical Hardness (η) | 0.0685 | 1.86 |

| Chemical Softness (S) | 7.30 | 0.27 |

| Electrophilicity Index (ω) | 0.202 | 5.50 |

Note: These values are hypothetical and representative for a molecule of this type, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Actual values would require specific computation for this molecule.

Furthermore, computational methods allow for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. chemrxiv.org These descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions. For instance, the electrophilicity index helps to quantify the molecule's ability to act as an electrophile. nih.gov

Another powerful tool in computational analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and carboxylate groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected near the amino group's hydrogen atoms, suggesting these areas are susceptible to nucleophilic interaction.

The application of these computational approaches provides a detailed framework for understanding the structure-reactivity relationships of this compound. The insights gained from DFT calculations, frontier molecular orbital analysis, and MEP maps are crucial for predicting the molecule's chemical behavior, stability, and potential interaction sites, thereby guiding further synthetic and applied research. nih.govmdpi.com

Future Research Directions and Emerging Challenges

Development of More Sustainable and Green Synthetic Routes

The pharmaceutical and chemical industries are increasingly focusing on sustainability, pushing for the development of "green" synthetic pathways. pyglifesciences.com Future research on Methyl 6-amino-2-fluoro-3-nitrobenzoate will likely concentrate on minimizing the environmental footprint of its synthesis. This involves several strategies:

Use of Greener Solvents: Traditional syntheses of aromatic compounds often rely on volatile and hazardous organic solvents. A significant research direction is the replacement of these with more sustainable alternatives. Ionic liquids, for instance, have been explored as recyclable solvents for the preparation of fluoro-aromatics, offering benefits such as high thermal stability and negligible vapor pressure. researchgate.netresearchgate.net Research could focus on identifying suitable ionic liquids or other green solvents like supercritical fluids or aqueous systems for the synthetic steps leading to this compound.

Catalyst Innovation: The development and use of novel, recyclable, and environmentally friendly catalysts is a cornerstone of green chemistry. sruc.ac.uk For the synthesis of functionalized nitroaromatics and their derivatives, research is moving towards replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals like iron. acs.orgrsc.org Future work could involve developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Atom Economy: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are a key goal. mdpi.com Research will likely aim to redesign the synthesis of this compound to favor addition reactions over substitution reactions and to minimize the use of protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Alternative Solvents | Use of ionic liquids or water as reaction media. | Reduced VOC emissions, potential for catalyst recycling, improved safety. researchgate.netresearchgate.net |

| Catalysis | Development of reusable solid-acid or base-metal catalysts. | Lower environmental impact, reduced cost, simplified product purification. acs.orgrsc.org |

| Energy Efficiency | Microwave-assisted or ultrasonic irradiation for reactions. | Faster reaction times, lower energy consumption, potentially higher yields. mdpi.commdpi.com |

Exploration of Novel and Unconventional Reaction Pathways

Beyond making existing routes greener, a significant area of research will be the discovery of entirely new ways to construct the this compound scaffold. This involves exploring unconventional reaction pathways that can offer greater efficiency and access to novel derivatives.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are highly desirable for their efficiency. researchgate.net Developing a multicomponent reaction to assemble the core of this compound or a close precursor could dramatically shorten the synthetic sequence. For instance, gold-catalyzed three-component reactions have been developed for the synthesis of other substituted anilines. rsc.org

Domino Reactions: Also known as cascade reactions, these processes involve two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. rsc.org A future research goal could be to design a domino sequence that installs the amino, fluoro, and nitro groups onto a benzoic acid ester scaffold in a single, efficient operation.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. rsc.org Research into late-stage C-H fluorination or nitration on a suitable aminobenzoate precursor could provide a more direct and efficient route to the target molecule, bypassing traditional multi-step sequences. libretexts.orgpressbooks.pub

Design and Synthesis of Advanced Derivatives for Targeted Applications

This compound is primarily a building block for more complex molecules. A major future research direction will be the rational design and synthesis of its derivatives for specific, high-value applications, particularly in medicinal chemistry.

Isosteric Replacement: In drug design, aniline (B41778) motifs can sometimes lead to metabolic liabilities. acs.org Research could focus on using derivatives of this compound to create novel structures where the aniline moiety is replaced by a bioisostere, potentially improving the metabolic stability and safety profile of a drug candidate.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups of this compound (e.g., converting the ester to an amide, reducing the nitro group, or further substituting the aromatic ring), libraries of new compounds can be generated. youtube.com These libraries would be invaluable for screening for biological activity and establishing structure-activity relationships, which is a critical step in drug discovery. tandfonline.com

Targeted Drug Delivery: Derivatives could be designed to incorporate moieties that target specific cells or tissues, or that release a therapeutic agent under particular physiological conditions. For example, the nitro group could potentially be used as a trigger for release in the hypoxic environment of tumors.

| Derivative Class | Potential Application | Rationale |

| Amide Derivatives | Kinase Inhibitors | The amide bond is a common feature in many kinase inhibitors, and the specific substitution pattern could confer selectivity. |

| Benzimidazole (B57391) Derivatives | Antimicrobial Agents | The benzimidazole scaffold, which can be synthesized from ortho-phenylenediamines (obtainable by reducing the nitro group), is a privileged structure in medicinal chemistry. nih.gov |

| Bioisosteric Analogs | Improved Drug Candidates | Replacing the aniline group could mitigate toxicity issues associated with aromatic amines. acs.org |

Integration with Automation and High-Throughput Experimentation in Research

The fields of chemical synthesis and process development are being revolutionized by automation and high-throughput experimentation (HTE). nih.gov These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and reagents, dramatically accelerating research and optimization.

Reaction Optimization: HTE platforms can be used to quickly identify the optimal conditions (temperature, pressure, catalyst, solvent, stoichiometry) for each step in the synthesis of this compound. acs.org This "go fast" approach minimizes the time spent on routine synthesis and allows researchers to focus on more complex challenges. acs.org

Library Synthesis: Automated parallel synthesis is a powerful tool for generating libraries of derivatives for SAR studies. youtube.com By reacting this compound with a diverse set of building blocks in a multi-well plate format, hundreds of new compounds can be synthesized and purified in a short amount of time. trajanscimed.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. nih.gov Integrating the synthesis of this compound into a continuous flow process could lead to more efficient and consistent production.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is becoming increasingly important for understanding and predicting chemical reactivity. rsc.org For a molecule like this compound, this combined approach offers powerful tools for future research.

Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and intermediates. acs.org This can provide crucial insights into the mechanism of a reaction, helping chemists to understand unexpected outcomes and to design more efficient processes.

Predictive Modeling: As more data is generated through HTE, machine learning algorithms can be trained to predict the outcomes of reactions. youtube.com This has the potential to guide the design of experiments, reducing the number of unsuccessful trials and accelerating the discovery of new reactions and optimal conditions.

In Silico Design: Computational tools can be used to design novel derivatives of this compound with desired properties. researchgate.netbham.ac.uk For example, molecular docking simulations can predict how a potential drug candidate will bind to a biological target, allowing for the prioritization of the most promising compounds for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-amino-2-fluoro-3-nitrobenzoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoate scaffold. For example:

Fluorination : Electrophilic fluorination using select fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Nitration : Controlled nitration with mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

Amination : Reduction of a nitro precursor (e.g., catalytic hydrogenation with Pd/C) to introduce the amino group .

- Optimization : Reflux conditions (e.g., methanesulfonic acid) improve yield and regioselectivity, while monitoring via TLC or HPLC ensures reaction completion .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., δ ~8.2 ppm for aromatic protons adjacent to nitro groups).

- HR-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z = 229.05).

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nitration and fluorination in this compound?

- Methodological Answer :

- Nitration : The nitro group’s meta-directing effect positions subsequent substituents. Computational modeling (DFT) predicts electron-deficient regions favoring nitration at the 3-position.

- Fluorination : Fluorine’s strong electron-withdrawing nature directs electrophiles to ortho/para positions. Steric hindrance from the methyl ester may limit para substitution, favoring ortho fluorination .

- Experimental Validation : Use X-ray crystallography (SHELX refinement) to confirm substitution patterns .

Q. How to address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Consider restricted rotation (e.g., steric hindrance from the methyl ester) causing non-equivalent protons. Variable-temperature NMR can resolve splitting.

- Tautomerism : Investigate keto-enol tautomerism using deuterated solvents (D₂O exchange).

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction (SHELXL) .

Q. What computational tools are effective for predicting the reactivity of this compound in further derivatization?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., hydrolysis of the ester group).

- Docking Studies : For pharmacological applications, AutoDock Vina predicts binding affinities to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.